molecular formula C15H17ClFNO3 B6633959 3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid

3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid

Cat. No.: B6633959
M. Wt: 313.75 g/mol
InChI Key: FYACRYYNURUAKV-UHFFFAOYSA-N
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Description

3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid is a synthetic organic compound that features a piperidine ring substituted with a 4-chloro-3-fluorobenzoyl group and a propanoic acid moiety

Properties

IUPAC Name

3-[1-(4-chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO3/c16-12-5-4-11(8-13(12)17)15(21)18-7-1-2-10(9-18)3-6-14(19)20/h4-5,8,10H,1-3,6-7,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYACRYYNURUAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)Cl)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chloro-3-fluorobenzoyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chloro-3-fluorobenzoyl chloride and the piperidine ring.

    Attachment of the propanoic acid moiety: This can be done through a nucleophilic substitution reaction where the piperidine derivative reacts with a suitable propanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Medicine: It could serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Industry: The compound might be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the 4-chloro-3-fluorobenzoyl group are likely to play key roles in binding to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(4-Chlorobenzoyl)piperidin-3-yl]propanoic acid
  • 3-[1-(3-Fluorobenzoyl)piperidin-3-yl]propanoic acid
  • 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-3-yl]propanoic acid

Uniqueness

3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid is unique due to the presence of both the 4-chloro and 3-fluoro substituents on the benzoyl group. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages over similar compounds in terms of potency, selectivity, or pharmacokinetic properties.

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